4'-(5-Methyl-1,3-benzothiazol-2-yl)[1,1'-biphenyl]-4-amine
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Overview
Description
4’-(5-Methyl-1,3-benzothiazol-2-yl)[1,1’-biphenyl]-4-amine is a complex organic compound that features a benzothiazole ring fused with a biphenyl structure
Preparation Methods
The synthesis of 4’-(5-Methyl-1,3-benzothiazol-2-yl)[1,1’-biphenyl]-4-amine can be achieved through several synthetic routes. Common methods include:
Diazo-Coupling Reaction: This involves the reaction between aniline derivatives and benzothiazole compounds under controlled conditions.
Knoevenagel Condensation: This method involves the condensation of benzothiazole derivatives with aldehydes or ketones.
Microwave Irradiation: This technique accelerates the reaction process, leading to higher yields and shorter reaction times.
Chemical Reactions Analysis
4’-(5-Methyl-1,3-benzothiazol-2-yl)[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:
Scientific Research Applications
4’-(5-Methyl-1,3-benzothiazol-2-yl)[1,1’-biphenyl]-4-amine has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activity.
Materials Science: The compound is explored for its use in the development of new materials, including polymers and dyes.
Biological Research: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4’-(5-Methyl-1,3-benzothiazol-2-yl)[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular pathways and biological processes . Molecular docking studies have shown that it can bind to active sites of target proteins, thereby modulating their activity .
Comparison with Similar Compounds
4’-(5-Methyl-1,3-benzothiazol-2-yl)[1,1’-biphenyl]-4-amine is unique due to its specific structural features and biological activity. Similar compounds include:
1,3-Benzothiazole: A simpler structure with similar biological properties.
2-Aminobenzothiazole: Known for its use in medicinal chemistry and enzyme inhibition studies.
Benzoxazole: A related compound with an oxygen atom replacing the sulfur in the benzothiazole ring.
These compounds share some properties but differ in their specific applications and biological activities.
Properties
CAS No. |
139052-28-1 |
---|---|
Molecular Formula |
C20H16N2S |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
4-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]aniline |
InChI |
InChI=1S/C20H16N2S/c1-13-2-11-19-18(12-13)22-20(23-19)16-5-3-14(4-6-16)15-7-9-17(21)10-8-15/h2-12H,21H2,1H3 |
InChI Key |
DOPCLXMIZCXTJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)C4=CC=C(C=C4)N |
Origin of Product |
United States |
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